molecular formula C15H18O B13995149 (Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone CAS No. 18524-75-9

(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone

Cat. No.: B13995149
CAS No.: 18524-75-9
M. Wt: 214.30 g/mol
InChI Key: UGTCTMKGULKUSI-UHFFFAOYSA-N
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Description

(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone is an organic compound that features a bicyclo[2.2.2]octane core fused with a phenyl group. This compound is of interest due to its unique structural properties, which make it a valuable scaffold in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone typically involves the Diels-Alder reaction and ring-closing metathesis as key steps. For instance, propellanes containing a bicyclo[2.2.2]octene unit can be synthesized via the Diels-Alder reaction followed by ring-closing metathesis . Another method involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are less documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of (Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The bicyclo[2.2.2]octane core can enhance binding affinity and selectivity towards these targets, leading to improved potency and reduced toxicity . The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone stands out due to its balanced physicochemical properties, making it a versatile scaffold in various applications. Its unique structure allows for enhanced binding interactions and improved drug-like properties compared to other similar compounds .

Properties

CAS No.

18524-75-9

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

2-bicyclo[2.2.2]octanyl(phenyl)methanone

InChI

InChI=1S/C15H18O/c16-15(13-4-2-1-3-5-13)14-10-11-6-8-12(14)9-7-11/h1-5,11-12,14H,6-10H2

InChI Key

UGTCTMKGULKUSI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC2C(=O)C3=CC=CC=C3

Origin of Product

United States

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